2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a thiazole ring, a dimethoxyphenyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2,5-dimethoxybenzaldehyde under acidic conditions to form the intermediate 2-(2,5-dimethoxyphenyl)amino)thiazole.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with thiophen-2-ylmethyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the thiophen-2-ylmethyl group.
Reduction: Reduction reactions can target the nitro groups if present or reduce the thiazole ring under specific conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole ring is particularly interesting for its bioactivity.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The specific activity of 2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide would depend on further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic components.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The thiazole ring could play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-(phenylmethyl)acetamide
- 2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of the thiophen-2-ylmethyl group. This group can impart different electronic and steric properties, potentially leading to unique reactivity and bioactivity profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-23-13-5-6-16(24-2)15(9-13)21-18-20-12(11-26-18)8-17(22)19-10-14-4-3-7-25-14/h3-7,9,11H,8,10H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBWIQOVGMIIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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